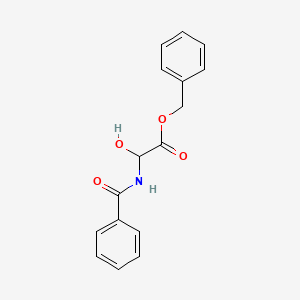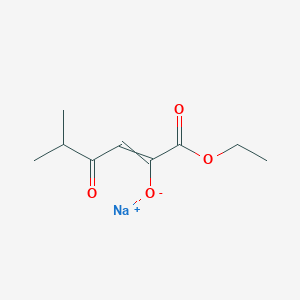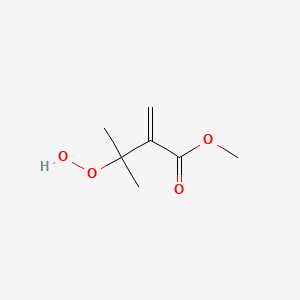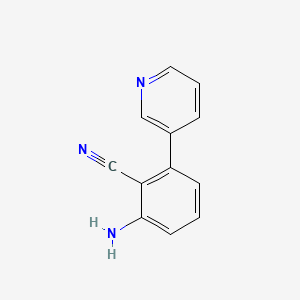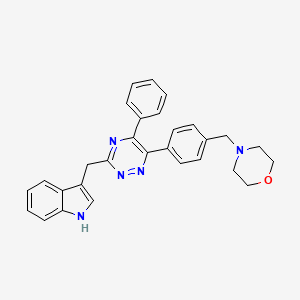![molecular formula C20H17BrN2O3 B14084276 4-[(4-Nitrophenyl)methyl]-1-(2-oxo-2-phenylethyl)pyridin-1-ium bromide CAS No. 100627-92-7](/img/structure/B14084276.png)
4-[(4-Nitrophenyl)methyl]-1-(2-oxo-2-phenylethyl)pyridin-1-ium bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyridinium, 4-[(4-nitrophenyl)methyl]-1-(2-oxo-2-phenylethyl)-, bromide (1:1) is a chemical compound with a complex structure that includes a pyridinium ring, a nitrophenyl group, and a phenylethyl group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Pyridinium, 4-[(4-nitrophenyl)methyl]-1-(2-oxo-2-phenylethyl)-, bromide typically involves the reaction of pyridine derivatives with appropriate nitrophenyl and phenylethyl compounds. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The bromide ion is introduced through the use of hydrobromic acid or other bromide salts .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Quality control measures are implemented to monitor the reaction progress and ensure the consistency of the product .
Analyse Chemischer Reaktionen
Types of Reactions
Pyridinium, 4-[(4-nitrophenyl)methyl]-1-(2-oxo-2-phenylethyl)-, bromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The bromide ion can be substituted with other nucleophiles in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different pyridinium derivatives, while reduction can produce amino-substituted compounds .
Wissenschaftliche Forschungsanwendungen
Pyridinium, 4-[(4-nitrophenyl)methyl]-1-(2-oxo-2-phenylethyl)-, bromide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Pyridinium, 4-[(4-nitrophenyl)methyl]-1-(2-oxo-2-phenylethyl)-, bromide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Pyridinium, 4-[(4-nitrophenyl)methyl]-1-(2-oxo-2-phenylethyl)-, chloride
- Pyridinium, 4-[(4-nitrophenyl)methyl]-1-(2-oxo-2-phenylethyl)-, iodide
- Pyridinium, 4-[(4-nitrophenyl)methyl]-1-(2-oxo-2-phenylethyl)-, fluoride
Uniqueness
Pyridinium, 4-[(4-nitrophenyl)methyl]-1-(2-oxo-2-phenylethyl)-, bromide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its bromide ion also influences its reactivity and solubility compared to other halide derivatives .
Eigenschaften
CAS-Nummer |
100627-92-7 |
|---|---|
Molekularformel |
C20H17BrN2O3 |
Molekulargewicht |
413.3 g/mol |
IUPAC-Name |
2-[4-[(4-nitrophenyl)methyl]pyridin-1-ium-1-yl]-1-phenylethanone;bromide |
InChI |
InChI=1S/C20H17N2O3.BrH/c23-20(18-4-2-1-3-5-18)15-21-12-10-17(11-13-21)14-16-6-8-19(9-7-16)22(24)25;/h1-13H,14-15H2;1H/q+1;/p-1 |
InChI-Schlüssel |
AQYPRORZGDPFKC-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)C[N+]2=CC=C(C=C2)CC3=CC=C(C=C3)[N+](=O)[O-].[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




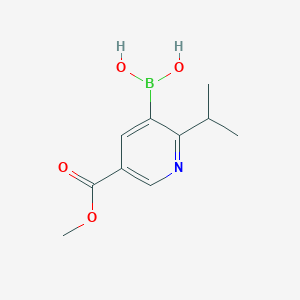
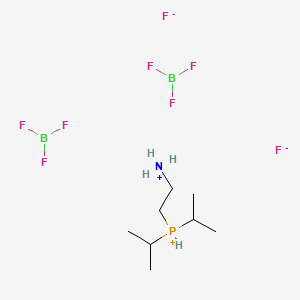

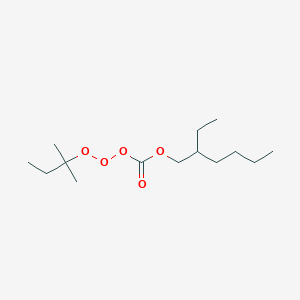
![1-(4-Ethylphenyl)-2-[2-(4-methoxyphenyl)ethyl]-5,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14084220.png)
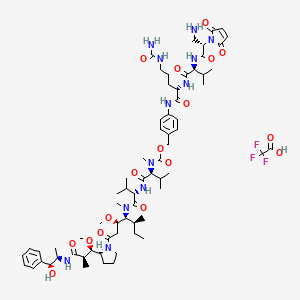
![2-((Bromodifluoromethyl)sulfonyl)benzo[d]thiazole](/img/structure/B14084229.png)
